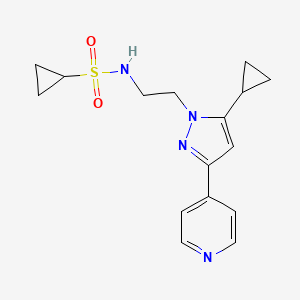
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and comparisons with other related compounds.
Structural Overview
The compound features a unique structural arrangement that includes:
- Cyclopropyl groups : These contribute to the compound's three-dimensional conformation and may influence its interaction with biological targets.
- Pyridine and pyrazole rings : Known for their role in pharmacological activity, these rings enhance the compound's ability to engage with various enzymes and receptors.
- Sulfonamide group : This functional group is pivotal in modulating the compound's biological activity, particularly as it relates to anti-inflammatory effects.
Inhibition of Cyclooxygenase-2 (COX-2)
One of the primary biological activities of this compound is its selective inhibition of COX-2. This enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The selective inhibition of COX-2 over COX-1 is significant because it minimizes gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of COX Inhibition
| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
|---|---|---|---|
| N-(2-(5-cyclopropyl... | Low | High | High |
| Celecoxib | Moderate | High | Moderate |
| Ibuprofen | High | Moderate | Low |
Interaction with TRPM8 Channels
Research indicates that this compound also interacts with TRPM8 channels, which are involved in sensing cold temperatures and mediating pain. By acting as an antagonist at these channels, the compound may provide therapeutic benefits for neuropathic pain and conditions associated with cold sensitivity.
Efficacy in Animal Models
In preclinical studies, N-(2-(5-cyclopropyl... demonstrated significant anti-inflammatory effects in animal models of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in inflammation markers such as prostaglandin E2 (PGE2) levels.
Case Study Summary:
- Model : Rat model of induced arthritis
- Dosing Regimen : 10 mg/kg, 20 mg/kg
- Outcome : Significant reduction in joint swelling and PGE2 levels compared to control groups.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of N-(2-(5-cyclopropyl... to COX-2 and TRPM8 channels. The binding interactions suggest that the compound forms stable complexes with these targets, which correlates with its observed biological activity.
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,14-3-4-14)18-9-10-20-16(13-1-2-13)11-15(19-20)12-5-7-17-8-6-12/h5-8,11,13-14,18H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCNCIQQZSBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













